molecular formula C14H18O3 B2840202 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde CAS No. 1934451-45-2

3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde

Cat. No.: B2840202
CAS No.: 1934451-45-2
M. Wt: 234.295
InChI Key: MYYQLQAUNOKVLL-UHFFFAOYSA-N
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Description

3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde is an organic compound with the molecular formula C14H18O3. It is a versatile small molecule scaffold used in various chemical reactions and applications. The compound is characterized by the presence of an oxolane ring, a benzyloxy group, and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde typically involves the reaction of 3-hydroxyoxolane with benzyl bromide in the presence of a base such as potassium carbonate. The resulting benzyloxy derivative is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to form the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 3-[2-(Benzyloxy)ethyl]oxolane-3-carboxylic acid

    Reduction: 3-[2-(Benzyloxy)ethyl]oxolane-3-methanol

    Substitution: Various substituted oxolane derivatives

Scientific Research Applications

3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The benzyloxy group can also influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Methoxy)ethyl]oxolane-3-carbaldehyde
  • 3-[2-(Ethoxy)ethyl]oxolane-3-carbaldehyde
  • 3-[2-(Phenoxy)ethyl]oxolane-3-carbaldehyde

Uniqueness

3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in organic synthesis and various scientific research applications.

Properties

IUPAC Name

3-(2-phenylmethoxyethyl)oxolane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-11-14(7-9-17-12-14)6-8-16-10-13-4-2-1-3-5-13/h1-5,11H,6-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYQLQAUNOKVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CCOCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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